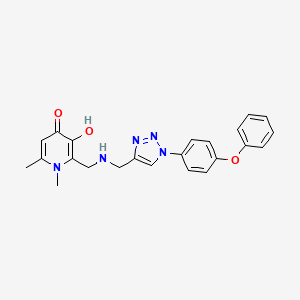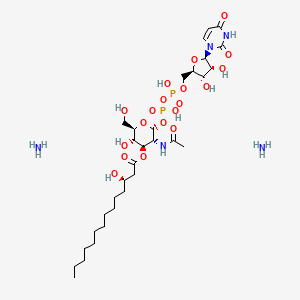
PqsR-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PqsR-IN-3 is a synthetic inhibitor of the Pseudomonas aeruginosa quorum sensing regulator PqsR (also known as MvfR). Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. PqsR is a key component of the alkyl-quinolone-dependent quorum sensing system in Pseudomonas aeruginosa, which regulates the production of virulence factors and biofilm formation . This compound is designed to inhibit this regulator, thereby reducing the pathogenicity of Pseudomonas aeruginosa.
Métodos De Preparación
The synthesis of PqsR-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
PqsR-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline scaffold.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
PqsR-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of PqsR inhibitors and to develop new derivatives with improved activity.
Biology: Employed in research to understand the role of quorum sensing in bacterial communication and virulence.
Medicine: Investigated as a potential therapeutic agent to treat infections caused by Pseudomonas aeruginosa by inhibiting quorum sensing and reducing virulence.
Industry: Potentially used in the development of anti-biofilm coatings and materials to prevent bacterial colonization on surfaces .
Mecanismo De Acción
PqsR-IN-3 exerts its effects by binding to the ligand-binding domain of the PqsR protein, preventing the activation of quorum sensing genes. This inhibition disrupts the production of virulence factors such as pyocyanin, elastase, and rhamnolipid, which are essential for the pathogenicity of Pseudomonas aeruginosa. The molecular targets involved include the PqsR protein and the downstream genes regulated by this transcriptional regulator .
Comparación Con Compuestos Similares
PqsR-IN-3 is compared with other similar compounds, such as quinoline-based derivatives and quinazolinone analogues. These compounds also target the PqsR protein but may differ in their binding affinity, specificity, and overall inhibitory activity. For example, quinoline-based derivatives have been shown to inhibit the quorum sensing system via the pqs pathway, while quinazolinone analogues may have different substituents that enhance their activity .
Similar compounds include:
- Quinoline-based derivatives
- Quinazolinone analogues
- Other PqsR inhibitors with different chemical scaffolds .
This compound is unique due to its specific binding interactions with the PqsR protein, which result in effective inhibition of quorum sensing and reduction of virulence in Pseudomonas aeruginosa .
Propiedades
Fórmula molecular |
C23H23N5O3 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
3-hydroxy-1,6-dimethyl-2-[[[1-(4-phenoxyphenyl)triazol-4-yl]methylamino]methyl]pyridin-4-one |
InChI |
InChI=1S/C23H23N5O3/c1-16-12-22(29)23(30)21(27(16)2)14-24-13-17-15-28(26-25-17)18-8-10-20(11-9-18)31-19-6-4-3-5-7-19/h3-12,15,24,30H,13-14H2,1-2H3 |
Clave InChI |
IUQMDUGXGUPFQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(N1C)CNCC2=CN(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12389982.png)
![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![4-amino-1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12390009.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)
